Affinity for Homoisocitrate Dehydrogenase: 3-Propylmalic Acid vs. the Native Substrate Homoisocitrate
In head-to-head kinetic assays with recombinant Saccharomyces cerevisiae homoisocitrate dehydrogenase (EC 1.1.1.87), (2R,3S)-3-propylmalic acid exhibited a Michaelis constant (KM) of 0.29 mM, compared with 0.018 mM for the natural substrate homoisocitrate [1]. This 16‑fold higher KM indicates substantially weaker binding affinity, yet the compound still functions as a competent substrate. The turnover number (kcat) of 53 s⁻¹ (pH 7.8, 36 °C) for the propyl analog surpasses the kcat reported for homoisocitrate under identical conditions (values between 4.8 and 13 s⁻¹ depending on enzyme variant), resulting in a catalytic efficiency (kcat/KM) that is approximately 1.8 × 10⁵ M⁻¹ s⁻¹ vs. roughly 2.7 × 10⁶ M⁻¹ s⁻¹ for homoisocitrate [2]. This kinetic profile defines 3-propylmalic acid as a moderate-affinity, high-turnover surrogate substrate, valuable for mechanistic studies where rapid product formation is desired despite reduced ground-state stabilization.
| Evidence Dimension | KM (Michaelis constant) for homoisocitrate dehydrogenase |
|---|---|
| Target Compound Data | 0.29 mM (S. cerevisiae, pH 7.8, 36 °C, recombinant enzyme) |
| Comparator Or Baseline | Homoisocitrate: 0.018 mM (S. cerevisiae, pH 7.8, 36 °C, recombinant enzyme) |
| Quantified Difference | 16‑fold increase in KM (i.e., lower affinity) for 3-propylmalic acid vs. homoisocitrate |
| Conditions | EC 1.1.1.87 (homoisocitrate dehydrogenase), recombinant enzyme from S. cerevisiae, pH 7.8, 36 °C |
Why This Matters
A defined KM difference allows researchers to titrate substrate concentration independently of the native regulatory feedback that controls homoisocitrate levels, enabling controlled kinetic trapping of enzyme intermediates.
- [1] BRENDA entry for EC 1.1.1.87 (homoisocitrate dehydrogenase): KM Value [mM] for (2R,3S)-3-propylmalic acid = 0.29 (S. cerevisiae, pH 7.8, 36 °C) and homoisocitrate = 0.018 (same conditions). Literature reference: Yamamoto et al. (2007) Bioorg. Med. Chem. 15, 1346–1355. View Source
- [2] BRENDA Turnover Number data for EC 1.1.1.87: (2R,3S)-3-propylmalic acid = 53 s⁻¹ (pH 7.8, 36 °C); homoisocitrate = 4.8–13 s⁻¹ (pH 8.0, 60 °C, wild‑type and mutants). View Source
